Ethyl 2-(3,4,5-trifluorophenyl)acetate
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Overview
Description
Ethyl 2-(3,4,5-trifluorophenyl)acetate is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of three fluorine atoms attached to a phenyl ring, which is further connected to an ethyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4,5-trifluorophenyl)acetate typically involves the esterification of 3,4,5-trifluorophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-quality ester suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3,4,5-trifluorophenyl)acetate can undergo several types of chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed:
Oxidation: 3,4,5-trifluorophenylacetic acid.
Reduction: 2-(3,4,5-trifluorophenyl)ethanol.
Substitution: Various substituted phenyl acetates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3,4,5-trifluorophenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of Ethyl 2-(3,4,5-trifluorophenyl)acetate is primarily related to its ability to interact with biological targets through its ester and fluorinated phenyl groups. The ester group can undergo hydrolysis to release the active 3,4,5-trifluorophenylacetic acid, which can then interact with specific enzymes or receptors. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry.
Comparison with Similar Compounds
Ethyl 2-(3,4,5-trifluorophenyl)acetate can be compared with other fluorinated phenyl acetates, such as:
- Ethyl 2-(2,4,5-trifluorophenyl)acetate
- Methyl 2,3,4-trifluorophenyl ester
- Bis(2,4,5-trifluorophenyl)methanone
These compounds share similar structural features but differ in the position and number of fluorine atoms, which can significantly influence their chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 2-(3,4,5-trifluorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWOHMJDENMVMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C(=C1)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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